N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide
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Overview
Description
N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide (let’s call it Compound X ) is a fascinating chemical entity Its complex structure combines an imidazolidinone core with a pyridine carboxamide moiety
Chemical Formula: CHFNO
Molecular Weight: 402.36 g/mol
Preparation Methods
Synthetic Routes: Compound X can be synthesized through several routes. One common method involves the condensation of 3,4-dimethylbenzoyl chloride with 2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-ylamine, followed by cyclization with pyridine-3-carboxylic acid. The reaction proceeds under carefully controlled conditions to yield Compound X.
Industrial Production: In industry, Compound X is produced on a larger scale using continuous-flow processes. These methods enhance efficiency and minimize waste.
Chemical Reactions Analysis
Reactivity: Compound X exhibits interesting reactivity due to its functional groups. It undergoes various reactions, including:
Oxidation: Oxidative processes can modify the imidazolidinone ring.
Reduction: Reduction of the carbonyl groups may lead to novel derivatives.
Substitution: Substituents on the phenyl ring can be replaced via nucleophilic substitution.
Oxidation: Oxone (potassium peroxymonosulfate), manganese dioxide (MnO)
Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH)
Substitution: Sodium hydroxide (NaOH), alkyl halides
Major Products: The oxidation of Compound X yields imidazolidinone derivatives, while reduction leads to amine-containing compounds. Substitution reactions result in various substituted pyridine derivatives.
Scientific Research Applications
Compound X finds applications across disciplines:
Chemistry: As a versatile building block for designing new molecules.
Biology: Investigating its interactions with enzymes and receptors.
Medicine: Potential drug candidates due to its unique structure.
Industry: Used in materials science and catalysis.
Mechanism of Action
Compound X’s mechanism of action involves binding to specific molecular targets. It modulates pathways related to inflammation, cell signaling, or metabolic processes. Further studies are ongoing to elucidate its precise effects.
Comparison with Similar Compounds
Compound X stands out due to its trifluoromethyl-substituted imidazolidinone core. Similar compounds include N,N′-di(pyridine-4-yl)pyridine-3,5-dicarboxamide and 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide .
Properties
Molecular Formula |
C18H15F3N4O3 |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H15F3N4O3/c1-10-5-6-13(8-11(10)2)25-15(27)17(18(19,20)21,24-16(25)28)23-14(26)12-4-3-7-22-9-12/h3-9H,1-2H3,(H,23,26)(H,24,28) |
InChI Key |
UARDRXJJOMMLET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CN=CC=C3)C |
Origin of Product |
United States |
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